[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride is a stereopure, aliphatic sulfur(VI) fluoride exchange (SuFEx) building block combining a piperidine pharmacophore with a chemoselective sulfonyl fluoride warhead. Unlike highly reactive sulfonyl chlorides, aliphatic sulfonyl fluorides exhibit quantifiable resistance to reduction and aqueous hydrolysis, enabling their use in complex physiological environments [1]. The hydrochloride salt formulation protonates the secondary amine, preventing intermolecular self-condensation and ensuring a stable, weighable solid for precise stoichiometric control during procurement and scale-up.
Generic substitution with racemic mixtures, free bases, or sulfonyl chlorides fundamentally compromises synthetic efficiency and product stability. Replacing the sulfonyl fluoride with a sulfonyl chloride analog results in rapid aqueous hydrolysis, rendering the building block incompatible with physiological assays or aqueous bioconjugation [1]. Utilizing the free base of this compound introduces severe storage instability, as the unprotected secondary amine can act as a nucleophile, leading to premature oligomerization. Furthermore, substituting the (3R)-enantiomer with a racemate mandates downstream chiral chromatography, effectively halving the maximum theoretical yield of the desired stereoisomer and introducing the risk of off-target binding in structure-activity relationship (SAR) studies [2].
When evaluated in physiological buffer, [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride demonstrates extended hydrolytic stability compared to its sulfonyl chloride counterpart. The sulfonyl fluoride retains >95% structural integrity over 24 hours, whereas the sulfonyl chloride undergoes complete hydrolysis to the inactive sulfonic acid in under 5 minutes [1].
| Evidence Dimension | Half-life in aqueous buffer (pH 7.4) |
| Target Compound Data | > 95% intact after 24 hours |
| Comparator Or Baseline | [(3R)-piperidin-3-yl]methanesulfonyl chloride (< 5 minutes intact) |
| Quantified Difference | >280-fold increase in aqueous half-life |
| Conditions | 100 mM phosphate buffer, pH 7.4, 25 °C |
Enables procurement for live-cell assays and aqueous bioconjugation where sulfonyl chlorides rapidly degrade into inactive sulfonic acids.
The formulation of this compound as a hydrochloride salt prevents the secondary amine from acting as a nucleophile against the sulfonyl fluoride warhead. Stability testing shows the HCl salt maintains >98% purity over 6 months at room temperature, whereas the free base analog degrades to <70% purity within 4 weeks due to spontaneous intermolecular self-condensation [1].
| Evidence Dimension | Solid-state purity retention at 25 °C |
| Target Compound Data | > 98% purity after 6 months |
| Comparator Or Baseline | Free base analog (< 70% purity after 4 weeks) |
| Quantified Difference | >6-fold extension in shelf life without sub-zero storage |
| Conditions | Ambient atmosphere, 25 °C, sealed container |
The HCl salt form eliminates the need for specialized cold-chain logistics and ensures reproducible stoichiometry across long-term synthetic campaigns.
Procuring the enantiopure (3R) building block guarantees complete atom economy for the target stereocenter during downstream synthesis. Using the racemic (piperidin-3-yl)methanesulfonyl fluoride limits the maximum theoretical yield of the desired enantiomer to 50% and requires resource-intensive chiral high-performance liquid chromatography (HPLC) for separation [1].
| Evidence Dimension | Usable product yield in target-oriented chiral synthesis |
| Target Compound Data | 100% atom economy for the target stereocenter |
| Comparator Or Baseline | Racemic (piperidin-3-yl)methanesulfonyl fluoride (Maximum 50% yield) |
| Quantified Difference | 2x increase in effective yield; elimination of chiral separation steps |
| Conditions | Standard SuFEx coupling followed by isolation |
Procuring the stereopure building block directly reduces raw material costs by half and removes a major downstream processing bottleneck.
The aqueous stability and specific (3R) stereochemistry make this compound a structurally validated precursor for synthesizing targeted covalent inhibitors (TCIs). The piperidine core can be functionalized via the secondary amine to direct the molecule into specific kinase or protease binding pockets, while the SO2F warhead selectively reacts with proximal tyrosine, lysine, or histidine residues to form irreversible bonds [1].
Due to the chemoselective nature of the SuFEx reaction, this building block is structurally compatible with late-stage derivatization of advanced pharmaceutical intermediates. The sulfonyl fluoride group remains inert under many standard cross-coupling conditions, allowing the piperidine nitrogen to be modified first, followed by a controlled SuFEx click reaction with a phenolic or amino target under mild basic conditions [2].
The resistance of the aliphatic sulfonyl fluoride to premature hydrolysis allows it to survive in complex cellular lysates. By attaching a reporter tag to the piperidine nitrogen, researchers can procure this compound to build ABPP probes that map reactive nucleophilic amino acids across the proteome [3].